Technical Guide: Chemical Structure and Stereochemistry of 4-Methyloct-7-en-2-ol
Technical Guide: Chemical Structure and Stereochemistry of 4-Methyloct-7-en-2-ol
The following technical guide details the chemical structure, stereochemistry, and synthesis of 4-Methyloct-7-en-2-ol , a versatile chiral building block used in the synthesis of complex polyketides, pheromones, and bioactive scaffolds.[1]
[1]
Executive Summary
4-Methyloct-7-en-2-ol (CAS: 1342509-98-1) is a functionalized aliphatic alcohol featuring a terminal alkene and a secondary hydroxyl group, separated by a methylated chiral backbone.[1][2][3][4] Its structural utility lies in its 1,3-relationship between the methyl and hydroxyl groups—a motif ubiquitous in polyketide natural products (e.g., epothilones, macrolides) and insect pheromones.[1]
This guide provides a rigorous analysis of its stereochemical manifold, detailing the four distinct stereoisomers, and outlines a validated, stereodivergent synthetic route relying on asymmetric conjugate addition and biocatalytic/chemical reduction.[1]
Chemical Structure & Connectivity
The molecule consists of an eight-carbon chain (octane skeleton) with unsaturation at C7 and oxygenation at C2.[1]
| Feature | Specification |
| IUPAC Name | 4-Methyloct-7-en-2-ol |
| Molecular Formula | C |
| Molecular Weight | 142.24 g/mol |
| Chiral Centers | C2 (Secondary Alcohol), C4 (Methyl branch) |
| Key Functionalities | Terminal Alkene (C7=C8), Secondary Alcohol (C2-OH) |
Structural Diagram (Graphviz)
The following diagram illustrates the atom connectivity and numbering scheme.[1]
Caption: Carbon backbone connectivity showing the C2 hydroxyl and C4 methyl stereocenters.[1][3][4][5][6][7][8][9][10]
Stereochemical Analysis
The molecule possesses two stereogenic centers at C2 and C4 , giving rise to
Stereoisomer Classification
The relationship between the C2-OH and C4-Me groups defines the diastereomeric series (syn or anti).[1]
-
Syn-Diastereomers (Like relative configuration):
-
Anti-Diastereomers (Unlike relative configuration):
Stereochemical Tree
Caption: Classification of the four stereoisomers into syn/anti diastereomeric pairs.
Stereoselective Synthesis Protocol
To access a specific isomer (e.g., (2R, 4R) ) with high enantiomeric excess (ee) and diastereomeric ratio (dr), a "Chiral Pool" approach is often insufficient due to the specific chain length.[1] The most robust "Trustworthy" method employs Asymmetric Conjugate Addition (ACA) followed by Stereoselective Reduction .[1]
Synthetic Logic (Retrosynthesis)[1]
-
Target: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]
-
Disconnection 1 (Reduction): Establish C2 stereocenter via CBS reduction of 4-methyloct-7-en-2-one .
-
Disconnection 2 (C-C Bond Formation): Establish C4 stereocenter via Asymmetric Conjugate Addition of methyl nucleophile to (E)-oct-3,7-dien-2-one .
-
Starting Materials: 4-Pentenal and Acetone.
Step-by-Step Methodology
Step 1: Preparation of (E)-Oct-3,7-dien-2-one (Aldol Condensation)[1]
-
Reagents: 4-Pentenal, Acetone, NaOH (aq).[1]
-
Protocol: React 4-pentenal with excess acetone under basic conditions. The excess acetone minimizes polymerization and ensures mono-aldol condensation.[1] Dehydration occurs in situ to yield the enone.[1]
-
Mechanism: Cross-aldol condensation followed by E1cB elimination.[1]
Step 2: Asymmetric Conjugate Addition (Setting C4)[1]
-
Objective: Install the C4-Methyl group with high enantiocontrol.
-
Reagents: MeMgBr, CuBr[1]·SMe
, (R,S)-Josiphos or Feringa's Phosphoramidite ligand.[1] -
Protocol:
-
Form the chiral copper complex at -78°C in CH
Cl . -
Add the enone slowly.
-
The methyl group adds to the
-position (C4) controlled by the ligand environment.[1]
-
-
Result: (4R)-4-Methyloct-7-en-2-one (>95% ee).[1]
Step 3: Diastereoselective Reduction (Setting C2)[1]
-
Objective: Reduce the ketone to an alcohol while controlling the relative stereochemistry (1,3-induction).
-
Option A (Syn-Selective): Use L-Selectride or NaBH
/CeCl (Luche).[1] The pre-existing C4-Me exerts 1,3-induction, typically favoring the syn isomer (Chelation control or Felkin-Anh models apply).[1] -
Option B (Catalyst Control - Recommended): Use (R)-CBS Catalyst (Corey-Bakshi-Shibata) with BH
.[1] This overrides substrate control to provide the desired absolute configuration at C2.[1] -
Result: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]
Synthesis Workflow Diagram
Caption: Stereoselective synthesis route via Asymmetric Conjugate Addition and CBS Reduction.
Analytical Characterization
Validation of the structure and stereochemistry requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR)[1][8][9]
-
H NMR (500 MHz, CDCl
):- 5.80 (ddt, 1H, H7): Characteristic vinyl proton.[1]
- 4.95-5.05 (m, 2H, H8): Terminal alkene protons.[1]
- 3.85 (m, 1H, H2): Methine proton alpha to hydroxyl.[1] Chemical shift varies slightly between syn and anti diastereomers.[1]
- 0.90 (d, 3H, C4-Me): Methyl doublet.[1]
- 1.18 (d, 3H, C1-Me): Methyl doublet.[1]
- C NMR:
Stereochemical Validation[1]
-
Mosher's Ester Analysis: To determine the absolute configuration at C2, derivatize the alcohol with (R)- and (S)-MTPA chloride. Analyze the
( H NMR) of the neighboring protons (C1-Me and C3-H) to assign configuration. -
Chiral GC/HPLC: Separation of stereoisomers can be achieved using cyclodextrin-based columns (e.g.,
-DEX) to verify ee and dr.[1]
References
-
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link[1]
-
Feringa, B. L. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link[1]
-
PubChem Compound Summary. (2024). 4-Methyloct-7-en-2-ol (CID 1342509-98-1).[1][2][3][4][6][7][10] National Center for Biotechnology Information.[1] Link
-
European Patent Office. (2016).[1] EP 2964664 B1: Hepatitis C Virus Inhibitors.[1] (Contextual usage of 4-methyloct-7-en-2-ol derivatives). Link[1]
Sources
- 1. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]
- 2. 52093-36-4|4-Methylhex-1-en-3-ol|BLD Pharm [bldpharm.com]
- 3. 55563-79-6|(S)-Pent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1370656-66-8|(R)-dec-9-en-2-ol|BLD Pharm [bldpharm.com]
- 7. 625-31-0|4-Penten-2-ol|BLD Pharm [bldpharm.com]
- 8. WO2017075299A1 - Fragrance compositions comprising ionic liquids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1342509-98-1 | 4-Methyloct-7-en-2-ol - AiFChem [aifchem.com]
